molecular formula C7H19N3 B12122350 n-(2-Amino-ethyl)-n',n'-dimethyl-propane-1,3-diamine

n-(2-Amino-ethyl)-n',n'-dimethyl-propane-1,3-diamine

Cat. No.: B12122350
M. Wt: 145.25 g/mol
InChI Key: CDHZZIKUWAIMPH-UHFFFAOYSA-N
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Description

N-(2-Amino-ethyl)-N’,N’-dimethyl-propane-1,3-diamine is an organic compound that belongs to the class of amines It is characterized by the presence of two amino groups and a dimethylated propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-ethyl)-N’,N’-dimethyl-propane-1,3-diamine typically involves the reaction of 1,3-dibromopropane with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions include:

    Temperature: Typically around 60-80°C

    Solvent: Commonly used solvents include ethanol or methanol

    Reaction Time: Approximately 12-24 hours

Industrial Production Methods

On an industrial scale, the production of N-(2-Amino-ethyl)-N’,N’-dimethyl-propane-1,3-diamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-ethyl)-N’,N’-dimethyl-propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Formation of corresponding amides or nitriles

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of N-alkylated derivatives

Scientific Research Applications

N-(2-Amino-ethyl)-N’,N’-dimethyl-propane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Amino-ethyl)-N’,N’-dimethyl-propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylethylenediamine: Similar structure but lacks the propane backbone.

    1,3-Diaminopropane: Similar backbone but lacks the dimethyl groups.

    N-(2-Aminoethyl)ethanolamine: Contains an additional hydroxyl group.

Uniqueness

N-(2-Amino-ethyl)-N’,N’-dimethyl-propane-1,3-diamine is unique due to its specific combination of amino groups and dimethylated propane backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.

Properties

Molecular Formula

C7H19N3

Molecular Weight

145.25 g/mol

IUPAC Name

N-(2-aminoethyl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C7H19N3/c1-10(2)7-3-5-9-6-4-8/h9H,3-8H2,1-2H3

InChI Key

CDHZZIKUWAIMPH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCCN

Origin of Product

United States

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